Morpholino(3-nitrophenyl)methanone
Overview
Description
Morpholino(3-nitrophenyl)methanone is a chemical compound with the molecular formula C11H12N2O4 and a molecular weight of 236.22 . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Synthesis Analysis
The synthesis of morpholine derivatives has been a topic of interest in recent years. A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of Morpholino(3-nitrophenyl)methanone consists of a morpholine ring attached to a 3-nitrophenyl group via a methanone linkage . The morpholine (1,4-oxazinane) motif is a six-membered ring containing two heteroatoms, oxygen and nitrogen .Chemical Reactions Analysis
Morpholino derivatives have been synthesized from 1,2-amino alcohols and related compounds through a series of reactions including coupling, cyclization, and reduction . In addition, the synthesis of morpholines from simple amino diols by intramolecular Mitsunobu reaction and Cs2CO3-mediated cyclization has been demonstrated .Scientific Research Applications
Chemical Synthesis and Functionalization :
- Morpholino(3-nitrophenyl)methanone has been utilized in chemical synthesis, particularly in the context of functionalizing quinoline. A study demonstrated its use in the simultaneous double C2/C3 functionalization of quinoline, leading to the formation of complex organic compounds like 4-nitrophenyl)(2-phenylquinolin-3-yl)methanone (Belyaeva et al., 2018).
Development of Imaging Agents :
- In the field of medical imaging, particularly for Parkinson's disease, a derivative of Morpholino(3-nitrophenyl)methanone, namely HG-10-102-01, was synthesized and explored as a potential PET imaging agent (Wang et al., 2017).
Antitumor Activity :
- Certain derivatives of Morpholino(3-nitrophenyl)methanone have been investigated for their antitumor properties. For example, 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone demonstrated significant inhibition on the proliferation of various cancer cell lines (Tang & Fu, 2018).
Structural Analyses in Chemistry :
- Morpholino(3-nitrophenyl)methanone and its derivatives have also been used in studies focusing on crystal structure and molecular interaction analyses. For instance, the synthesis and X-ray diffraction studies of specific morpholino compounds have helped understand molecular conformations and stability (Bakare et al., 2005).
Bioactive Heterocycle Development :
- The compound has played a role in the synthesis of novel bioactive heterocycles, which are crucial in medicinal chemistry for their potential pharmaceutical applications. Such compounds have been evaluated for antiproliferative activity and molecular interactions in drug design (Prasad et al., 2018).
Safety And Hazards
properties
IUPAC Name |
morpholin-4-yl-(3-nitrophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c14-11(12-4-6-17-7-5-12)9-2-1-3-10(8-9)13(15)16/h1-3,8H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNSILCPLROTCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90949035 | |
Record name | (Morpholin-4-yl)(3-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90949035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholino(3-nitrophenyl)methanone | |
CAS RN |
26162-90-3 | |
Record name | 4-Morpholinyl(3-nitrophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26162-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC14843 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14843 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Morpholin-4-yl)(3-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90949035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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